5-azido-1H-1,2,4-triazole;nitric acid
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Overview
Description
5-Azido-1H-1,2,4-triazole;nitric acid is a compound that has garnered significant interest in the field of energetic materials. This compound is known for its high energy content and potential applications in various scientific and industrial domains. The compound consists of a triazole ring substituted with an azido group and a nitro group, making it a highly reactive and energetic molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the cyanoethylation of 5-bromo-3-nitro-1H-1,2,4-triazole, followed by nucleophilic substitution of the bromide with an azide ion, and finally, the removal of the cyanoethyl protecting group . Another method involves the diazotation of 5-amino-3-nitro-1H-1,2,4-triazole followed by the substitution of the diazonium group with an azide functionality .
Industrial Production Methods
Industrial production of 5-azido-1H-1,2,4-triazole is challenging due to the highly sensitive and explosive nature of the intermediates involved in its synthesis. The use of safer and more scalable methods, such as the cyanoethylation route, is preferred to minimize the risks associated with the production process .
Chemical Reactions Analysis
Types of Reactions
5-Azido-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-azido-1H-1,2,4-triazole include sodium azide, sodium nitrite, and various oxidizing and reducing agents. Reaction conditions often involve acidic or basic environments, depending on the desired transformation .
Major Products
The major products formed from the reactions of 5-azido-1H-1,2,4-triazole include its derivatives such as 5-amino-3-nitro-1H-1,2,4-triazole and other high-energy compounds .
Scientific Research Applications
5-Azido-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of high-energy materials and explosives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-azido-1H-1,2,4-triazole involves the release of nitrogen gas upon decomposition, which contributes to its high energy content. The molecular targets and pathways involved in its reactions are primarily related to its azido and nitro functional groups, which undergo various transformations under different conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-azido-1H-1,2,4-triazole include:
- 5-Amino-3-nitro-1H-1,2,4-triazole
- 3-Azido-5-amino-1,2,4-triazole
- 5-Nitro-1,2,4-triazole-3-one
Uniqueness
What sets 5-azido-1H-1,2,4-triazole apart from similar compounds is its unique combination of azido and nitro groups on the triazole ring, which imparts high energy and reactivity. This makes it particularly valuable in the synthesis of high-energy materials and explosives .
Properties
CAS No. |
828268-60-6 |
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Molecular Formula |
C2H3N7O3 |
Molecular Weight |
173.09 g/mol |
IUPAC Name |
5-azido-1H-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C2H2N6.HNO3/c3-8-7-2-4-1-5-6-2;2-1(3)4/h1H,(H,4,5,6);(H,2,3,4) |
InChI Key |
FLWJTPRUOXMANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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